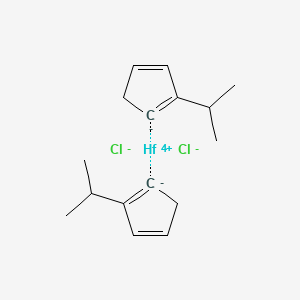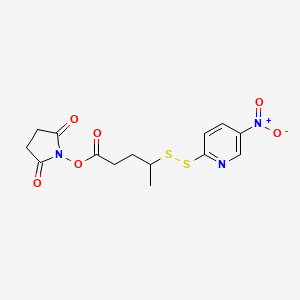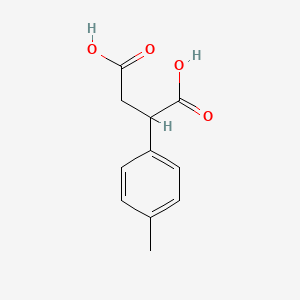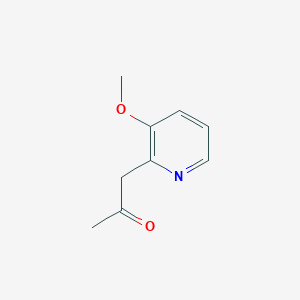
(Isopropenylamino)acetic acid
Vue d'ensemble
Description
(Isopropenylamino)acetic acid is a specialty product used for proteomics research . It has a molecular formula of C5H9NO2 and a molecular weight of 115.13 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-carbon chain with an amino group and a carboxylic acid group . The exact structure can influence its physical and chemical properties .
Applications De Recherche Scientifique
Chemical Synthesis and Methodology
(Isopropenylamino)acetic acid serves as a precursor or an intermediate in various chemical syntheses. For instance, its derivatives have been studied for their antinociceptive (pain-relieving) properties, as observed in the methanol extract of Anisomeles indica, which showed significant reduction in pain responses in mice models. This extract's efficacy was linked to compounds including this compound derivatives, highlighting their potential in developing pain management drugs (Uddin et al., 2018). Similarly, the synthesis of isopropyl acetate through acetone methods involves this compound derivatives as intermediates, underscoring their significance in the production of chemical materials and medicines (Zhang et al., 2021).
Biotechnological Applications
In biotechnology, the toxicity and adaptive responses to this compound derivatives, such as acetic acid, are pivotal for microbial fermentation processes and preservation strategies. Research has elucidated the mechanisms of acetic acid tolerance in bacteria, which can pave the way for designing robust industrial strains for applications such as bioethanol production and food preservation (Trček et al., 2015). Furthermore, the antinociceptive and anti-inflammatory effects of specific this compound derivatives have been noted, with compounds like 3β, 6β, 16β-trihydroxylup-20(29)-ene exhibiting significant reduction in pain and inflammation in animal models, hinting at their therapeutic potential (Longhi-Balbinot et al., 2012).
Antimicrobial and Antiseptic Properties
The antimicrobial properties of this compound derivatives, especially acetic acid, have been documented. Studies demonstrate the effectiveness of acetic acid as an antiseptic, showing potential in managing infections and serving as a low-cost disinfectant alternative, particularly in resource-limited settings (Garciglia-Mercado et al., 2021).
Medicinal Chemistry
In medicinal chemistry, the structural modification of this compound derivatives is crucial for enhancing their pharmacological properties. For example, the synthesis and evaluation of bornyl salicylate, derived from salicylic acid and monoterpene, demonstrate its potential as an anti-inflammatory agent with minimal toxicity, highlighting the role of this compound derivatives in drug development (Vasconcelos et al., 2012).
Environmental and Agricultural Implications
The environmental impact of this compound derivatives, such as their role in inducing oxidative stress in agricultural settings, is also a research focus. The reactivity of wheat plants to isoproturon, a herbicide, shows how these derivatives can affect crop health and productivity, emphasizing the need for understanding and mitigating their environmental impact (Yin et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-(prop-1-en-2-ylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(2)6-3-5(7)8/h6H,1,3H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQJDQJGEICFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)
![7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148991.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)



![methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3149030.png)
![2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid](/img/structure/B3149048.png)
![[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3149049.png)



